molecular formula C17H24N4O4S B2694022 1-((1R,5S)-8-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058514-78-4

1-((1R,5S)-8-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2694022
CAS No.: 2058514-78-4
M. Wt: 380.46
InChI Key: VOLBEDSKWFSDNQ-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[321]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines bicyclic, imidazole, and sulfonyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,5S)-8-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione can involve multiple steps, typically starting from readily available precursors. One approach involves:

  • Step 1: Synthesis of the bicyclic core

  • Step 2: Introduction of the imidazole group through a sulfonylation reaction

  • Step 3: Formation of the pyrrolidine-2,5-dione moiety through a ring-closing reaction.

Industrial Production Methods: In an industrial setting, the production might be scaled up using flow chemistry techniques to ensure consistent quality and yield. Key considerations include the use of catalysts, solvents, and control of reaction temperatures and times to optimize efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: 1-((1R,5S)-8-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione can undergo various reactions, including:

  • Oxidation: To form sulfone derivatives.

  • Reduction: To potentially remove the sulfonyl group or modify other functional groups.

  • Substitution: Particularly electrophilic substitution reactions involving the imidazole ring.

Common Reagents and Conditions:

  • Oxidizing agents: e.g., m-chloroperbenzoic acid (mCPBA)

  • Reducing agents: e.g., sodium borohydride (NaBH₄)

  • Solvents: e.g., dichloromethane (DCM), acetonitrile (ACN)

Major Products Formed: The reactions can lead to various derivatives, including sulfone-modified bicyclic structures, reduced imidazole compounds, and substituted pyrrolidine-2,5-diones.

Scientific Research Applications

Chemistry: The compound is explored for its role in developing novel catalysts and ligands in organic synthesis due to its unique structural features.

Biology: It shows potential as a molecular probe in studying receptor-ligand interactions, particularly in neurochemical research.

Medicine: Research suggests applications in drug development, particularly targeting neurological and inflammatory conditions due to its ability to interact with specific biological pathways.

Industry: Used in developing advanced materials and coatings, leveraging its stability and reactivity.

Mechanism of Action

Compared to other imidazole-sulfonyl-containing compounds, 1-((1R,5S)-8-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is unique due to its bicyclic structure, which imparts additional rigidity and spatial orientation. This makes it particularly effective in binding interactions, distinguishing it from more flexible analogs.

Comparison with Similar Compounds

  • 1-(imidazolyl-sulfonyl)bicyclo[2.2.1]heptanes

  • 1-(alkyl-imidazolyl-sulfonyl)cyclopentanes

Anything else you want to delve deeper into about this compound or its applications? Let me know!

Properties

IUPAC Name

1-[8-(1-propan-2-ylimidazol-4-yl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S/c1-11(2)19-9-15(18-10-19)26(24,25)21-12-3-4-13(21)8-14(7-12)20-16(22)5-6-17(20)23/h9-14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLBEDSKWFSDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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